Source
Enopeptin A is a cyclic peptide that is primarily derived from the fungus Penicillium species. This genus of fungi is known for producing a variety of bioactive compounds, including other peptides and secondary metabolites.
Classification
Enopeptin A belongs to the class of compounds known as cyclic peptides. These compounds are characterized by their circular structure formed by peptide bonds between amino acids. Enopeptin A specifically falls under the category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases rather than through ribosomal translation.
Methods
The synthesis of Enopeptin A can be achieved through various methods, primarily involving fermentation processes using Penicillium species. The biosynthetic pathway involves the assembly of amino acids into a cyclic structure facilitated by specific enzymes.
Technical Details
The production typically requires controlled fermentation conditions where the fungal strain is cultivated in nutrient-rich media. The extraction process involves solvent extraction followed by chromatographic techniques to purify Enopeptin A from other metabolites.
Structure
Enopeptin A has a complex cyclic structure consisting of multiple amino acids linked together in a specific sequence. The cyclic nature contributes to its stability and biological activity.
Data
The molecular formula of Enopeptin A is C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 342.38 g/mol. Its structural features include a sulfur atom in its backbone, which is significant for its biological activity.
Reactions
Enopeptin A can undergo various chemical reactions typical of cyclic peptides. These include hydrolysis under acidic or basic conditions, which can lead to the opening of the cyclic structure and subsequent degradation into linear peptides.
Technical Details
The stability of Enopeptin A in different pH conditions has been studied to understand its reactivity and potential degradation pathways. These reactions are crucial for determining its shelf life and efficacy in therapeutic applications.
Process
The mechanism by which Enopeptin A exerts its biological effects involves interaction with specific cellular targets, likely through binding to proteins or enzymes that play critical roles in cellular processes.
Data
Research indicates that Enopeptin A may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity. Further studies are ongoing to elucidate its precise mode of action at the molecular level.
Physical Properties
Enopeptin A typically appears as a white to off-white powder. It is soluble in polar solvents like water and methanol but shows limited solubility in non-polar solvents.
Chemical Properties
The compound exhibits stability under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels. Its melting point is reported to be around 150-160 °C.
Scientific Uses
Enopeptin A has potential applications in pharmaceuticals due to its antimicrobial properties. It is being investigated for use as an antibiotic agent against resistant bacterial strains. Additionally, it may have applications in agriculture as a biopesticide due to its ability to inhibit fungal growth.
Enopeptin A was first isolated from the soil-dwelling actinobacterium Streptomyces sp. strain RK-1051, identified in terrestrial soil ecosystems. The strain was recovered through standard soil dilution plating on selective media containing chitin and colloidal chitin to favor actinomycete growth. Unique screening protocols employed actinophage Bl and Streptomyces griseus as a dual-component system to detect antiviral substances. In this system, compounds inhibiting bacteriophage replication without harming the host bacterium were prioritized. Enopeptin A emerged from this screen due to its ability to disrupt phage propagation, a property then confirmed through plaque reduction assays [1] [2]. The fermentation of RK-1051 in complex media (e.g., yeast extract-malt extract broth) yielded enopeptin A in the culture supernatant, purified via solvent extraction (ethyl acetate) and chromatographic techniques, culminating in a novel depsipeptide structure [1] [9].
Table 1: Characterization of Streptomyces sp. RK-1051 and Enopeptin A Isolation
Parameter | Details |
---|---|
Ecological Source | Terrestrial soil sample |
Screening Host System | Streptomyces griseus with actinophage Bl infection |
Detection Criterion | Inhibition of bacteriophage plaque formation |
Fermentation Medium | Yeast malt (YM) broth |
Purification Steps | Ethyl acetate extraction, silica gel chromatography, HPLC |
Yield | ~3 mg/L of pure enopeptin A from optimized cultures [1] [9] |
Enopeptin A belongs to the acyldepsipeptide (ADEP) class, characterized by a hybrid peptide-polyketide structure with ester and amide bonds forming a macrocyclic core. Depsipeptide antibiotics gained prominence in the 1980s–1990s with discoveries like empedopeptin and A83586C, which exhibited potent activity against Gram-positive pathogens but faced limitations in solubility and stability. The enopeptins (A and B) and the structurally related A54556 complex (from Streptomyces hawaiiensis) represented a significant advance due to their unprecedented mechanism of action [5] [9]. These compounds share a conserved 16-membered depsipeptide ring but differ in side chains and methylation patterns (e.g., enopeptin A contains 4-methylproline, while A54556B lacks this methyl group). Their discovery underscored Streptomyces as a prolific source of structurally complex depsipeptides with antibiotic potential [5] [9] [10].
Traditional antibiotic discovery focused on direct antibacterial activity, but enopeptin A was identified using anti-bacteriophage activity as a primary screen. This approach targeted compounds disrupting viral replication machinery without affecting bacterial viability—a strategy aimed at overcoming resistance mechanisms. Enopeptin A reduced plaque formation of actinophage Bl by >90% at sub-inhibitory concentrations (2–5 µg/mL) against Streptomyces griseus. This activity suggested interference with phage assembly, DNA packaging, or host-pathogen interactions, though the exact viral target remains uncharacterized [1] [4]. This screening paradigm highlighted the potential of antivirals in managing phage-mediated horizontal gene transfer, which contributes to antibiotic resistance spread in microbial communities [1].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: